Home > Products > Screening Compounds P3642 > AFP-464 free base
AFP-464 free base - 468719-52-0

AFP-464 free base

Catalog Number: EVT-287632
CAS Number: 468719-52-0
Molecular Formula: C22H23F3N4O3
Molecular Weight: 448.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AFP-464 is a synthetic lysyl prodrug of the amino-substituted flavone derivate aminoflavone with antiproliferative and antineoplastic activities. AFP464 is rapidly converted to aminoflavone in plasma. Aminoflavone activates the aryl hydrocarbon receptor (AhR) signaling pathway leading to an increase in cytochrome P450 1A1 (CYP1A1) and cytochrome P450 1A2 (CYP1A2) expression and, to a lesser extent, an increase in cytochrome P450 1B1 (CYP1B1) expression. Subsequently, aminoflavone is metabolized to toxic metabolites by the cytochromome P450 enzymes that it induces; these toxic metabolites covalently bind to DNA, resulting in the phosphorylation of p53, the induction of the p53 downstream target p21Waf1/Cip1, and apoptosis.
Introduction to AFP-464 Free Base in Anticancer Research

Historical Development of Aminoflavones as Antitumor Agents

Aminoflavone (AF; 5-amino-2-(4-amino-3-fluorophenyl)-6,8-difluoro-7-methyl-4H-1-benzopyran-4-one) represents a structurally distinct class of synthetic flavonoids initially identified for potent antitumor activity. Its emergence followed extensive screening of flavone derivatives by the National Cancer Institute (NCI), leading to the designation of AF as NSC 686288. Early preclinical studies demonstrated significant antiproliferative effects against diverse human cancer cell lines, with particular potency observed in renal and breast carcinoma models [1] [3]. The compound’s unique mechanism, diverging from classical DNA-intercalating agents, spurred interest in its development. Structural optimization yielded the pro-drug AFP-464 (NSC 710464), designed to improve bioavailability while releasing the active moiety, aminoflavone free base, upon metabolic activation. This pro-drug strategy facilitated its advancement into clinical evaluation while maintaining the core pharmacophore responsible for its novel mechanism centered on the aryl hydrocarbon receptor (AhR) pathway [3].

Role of AFP-464 in the Evolution of AhR-Targeted Therapeutics

AFP-464 (and its active metabolite, the aminoflavone free base) occupies a pivotal position in the paradigm shift recognizing the AhR as a viable molecular target for cancer therapy. Historically associated primarily with xenobiotic metabolism and toxicity (e.g., dioxin response), the AhR’s role in oncogenesis and tumor suppression is complex and context-dependent. AFP-464 functions as a potent ligand activator of the AhR, triggering a canonical signaling cascade: ligand binding induces dissociation from cytosolic chaperones (Hsp90, AIP), nuclear translocation, dimerization with ARNT (AhR Nuclear Translocator), and binding to Xenobiotic Response Elements (XREs) in target gene promoters [1] [3].

Crucially, AFP-464 activation drives the transcriptional upregulation of Phase I enzymes, notably CYP1A1. This induction is not merely a metabolic marker but intrinsically linked to AFP-464's cytotoxicity. Metabolism by CYP1A1 generates reactive intermediates capable of covalently binding cellular macromolecules, including cytokeratins, leading to oxidative stress, DNA damage, and ultimately apoptosis in sensitive cells [1] [4]. This mechanism distinguishes AFP-464 from environmental AhR toxins and positions it as a prototype for exploiting the AhR pathway for selective tumor cell killing. Its activity in renal cancer models, particularly those exhibiting inherent AhR pathway functionality, underscores its potential as a targeted agent [1] [2].

Table 1: Key Characteristics of AFP-464 / Aminoflavone Free Base

PropertyDetailSignificance
Chemical IdentityAFP-464: Prodrug; Aminoflavone (AF): Active free baseProdrug designed for improved pharmacokinetics; AF is the active AhR ligand.
NCI DesignationNSC 686288 (Aminoflavone); NSC 710464 (AFP-464)Part of NCI's investigational drug screening repository.
Molecular TargetAryl Hydrocarbon Receptor (AhR)Binds cytosolic AhR, triggering nuclear translocation and XRE-driven transcription.
Key Downstream EffectInduction of CYP1A1/CYP1B1Critical for metabolic activation & generation of cytotoxic species.
Primary MechanismAhR-dependent DNA damage, ROS production, apoptosisSelective cytotoxicity in AhR-responsive tumor cells.
Clinical StagePhase II trials (e.g., for breast cancer)Evaluated for efficacy in defined patient populations.

AFP-464’s Position in the National Cancer Institute’s Investigational Drug Program

AFP-464 (NSC 710464) and its active principle, aminoflavone free base (NSC 686288), are prominent candidates within the NCI's extensive anticancer drug development pipeline. Their inclusion stems from compelling evidence generated through the NCI's in vitro 60-human tumor cell line screen (NCI-60), where AF demonstrated significant growth inhibition profiles, particularly against renal (TK-10, SN12C, Caki-1) and breast (MCF-7) cancer cell lines [1] [3]. This screen identified tumors of specific histological origins as potentially more susceptible, guiding subsequent preclinical and clinical focus.

The NCI program facilitated the advancement of AFP-464 into clinical trials based on robust preclinical data demonstrating:

  • AhR-Dependent Selectivity: Cytotoxicity is abrogated by AhR antagonists (e.g., α-naphthoflavone) and correlates with AhR expression/functionality. Sensitive cells exhibit AhR nuclear translocation and upregulated CYP1A1 upon AF exposure, markers now considered potential predictive biomarkers in clinical trials [1] [2].
  • In Vivo Activity: Significant antitumor efficacy in human tumor xenograft models, notably breast and renal cancers, provided the rationale for clinical evaluation [1] [3].
  • Novel Mechanism: Its unique AhR-mediated mechanism offered a potential therapeutic avenue distinct from conventional chemotherapy, particularly relevant for tumors resistant to existing modalities. Ongoing research within the NCI framework explores biomarker identification (e.g., AhR translocation status, CYP1A1 induction capacity) to refine patient selection in clinical trials and investigates novel formulations, including nano-delivery systems like apoferritin encapsulation, to enhance tumor targeting and overcome resistance mechanisms [3].

Table 2: Comparative Preclinical Activity of AhR Ligands in Renal Cancer Models

AhR LigandPrimary Antitumor Effects (In Vitro)AhR Dependence (Inhibition by α-NF)Key Additional Effects in Renal Cancer CellsCell Line Sensitivity Examples
AFP-464 / AF- Dose-dependent growth inhibition- Induction of apoptosis- DNA damageYes- Covalent binding of reactive metabolites- Potent CYP1A1 inductionTK-10, SN12C, Caki-1, A498
5F 203- Potent growth inhibition- Cell cycle arrest- ApoptosisYes- Inhibition of cell migration- Suppression of c-Met phosphorylationTK-10, SN12C, Caki-1
Benzothiazoles- Similar profile to 5F 203Yes- Nano-encapsulated forms show enhanced activity vs. naked drugTK-10 (enhanced by nano-delivery)

Properties

CAS Number

468719-52-0

Product Name

AFP-464 free base

IUPAC Name

(2S)-2,6-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]hexanamide

Molecular Formula

C22H23F3N4O3

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C22H23F3N4O3/c1-10-18(24)20(28)17-15(30)9-16(32-21(17)19(10)25)11-5-6-14(12(23)8-11)29-22(31)13(27)4-2-3-7-26/h5-6,8-9,13H,2-4,7,26-28H2,1H3,(H,29,31)/t13-/m0/s1

InChI Key

WHWJKUICJXPKFQ-ZDUSSCGKSA-N

SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCN)N)F)N)F

Solubility

Soluble in DMSO, not in water

Synonyms

AFP464; AFP 464; AFP-464; AFP-464 mesylate

Canonical SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCN)N)F)N)F

Isomeric SMILES

CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)[C@H](CCCCN)N)F)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.